molecular formula C21H34N4O7S B613331 Boc-D-Arg(Mtr)-OH CAS No. 200122-49-2

Boc-D-Arg(Mtr)-OH

Cat. No.: B613331
CAS No.: 200122-49-2
M. Wt: 486.6
InChI Key: CXZHJRGYWGPJSD-OAHLLOKOSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-5-(3-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)guanidino)pentanoic acid is a complex organic compound that features a variety of functional groups, including a tert-butoxycarbonyl (Boc) protected amine, a sulfonyl guanidine, and a methoxy-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5-(3-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)guanidino)pentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the sulfonyl guanidine: This step involves the reaction of a guanidine derivative with a sulfonyl chloride in the presence of a base.

    Coupling reactions: The protected amine and sulfonyl guanidine intermediates are coupled using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy-substituted aromatic ring.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions may occur at the Boc-protected amine or the sulfonyl guanidine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy-substituted aromatic ring could yield a quinone derivative, while reduction of the sulfonyl group could yield a thiol.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biology

    Enzyme inhibitors: The sulfonyl guanidine group may act as an inhibitor of certain enzymes, making the compound useful in biochemical research.

Medicine

    Drug development: The compound’s unique structure may make it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

Industry

    Material science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-5-(3-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)guanidino)pentanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid: Similar structure but lacks the sulfonyl and methoxy-substituted aromatic ring.

    ®-2-((tert-Butoxycarbonyl)amino)-5-(3-guanidino)pentanoic acid: Similar structure but lacks the sulfonyl group.

Uniqueness

The presence of the sulfonyl guanidine and methoxy-substituted aromatic ring in ®-2-((tert-Butoxycarbonyl)amino)-5-(3-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)guanidino)pentanoic acid makes it unique compared to other similar compounds. These functional groups may confer specific chemical reactivity and biological activity that are not present in the simpler analogs.

Properties

IUPAC Name

(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZHJRGYWGPJSD-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651179
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200122-49-2
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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